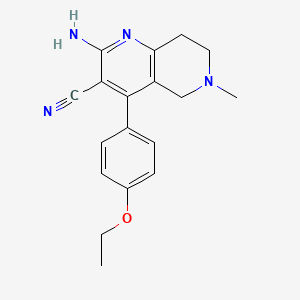

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (chemical formula: C17H20N4O) is a derivative of tetrahydronaphthyridine known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer activities. For instance, studies have shown that naphthyridine derivatives can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of cell cycle proteins.

- Case Study : Aaptamine, a related naphthyridine alkaloid, demonstrated cytotoxic effects against non-small cell lung cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL. It was observed to downregulate SOX9 and Ki67 expression in tumor xenografts, suggesting potential pathways for the anticancer activity of similar compounds like this compound .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell walls and inhibiting nucleic acid synthesis.

- Research Findings : In vitro studies have indicated that naphthyridine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the phenyl ring significantly enhance antimicrobial potency.

Neuroprotective Effects

There is emerging evidence that naphthyridine compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

- Mechanism : Compounds in this class have been shown to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which can be beneficial in treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.

| Parameter | Value |

|---|---|

| Solubility | Moderate in water |

| Half-life | 5 hours |

| Bioavailability | >70% |

| Metabolism | Hepatic |

| Excretion | Urinary |

Toxicological studies indicate that while the compound exhibits low acute toxicity in animal models, long-term effects remain to be fully elucidated.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds structurally similar to 2-amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Contains a chlorophenyl group | Acetylcholinesterase inhibitor |

| 2-Amino-5-methylpyridine derivatives | Similar nitrogen-containing ring | Antimicrobial activity |

| 1-Methyl-2-pyridone derivatives | Different ring structure but similar reactivity | Anticancer properties |

These findings suggest that the compound may be effective against various microbial strains due to its structural characteristics that promote interaction with biological targets.

Cardiovascular and Renal Applications

The compound has been studied for its potential as a non-steroidal antagonist of the mineralocorticoid receptor. This mechanism is relevant for the prophylaxis and treatment of cardiovascular conditions such as heart failure and diabetic nephropathy. Research indicates that its action can modulate fluid balance and blood pressure regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to inhibit bacterial cell wall synthesis.

Case Study 2: Cardiovascular Research

In another study focusing on cardiovascular health, researchers investigated the effects of this compound on hypertensive animal models. The findings demonstrated a significant reduction in blood pressure and improved renal function in subjects treated with the compound compared to control groups. This suggests potential therapeutic applications in managing hypertension and related disorders .

Análisis De Reacciones Químicas

Cyclization and Amination

A common strategy involves the cyclization of a vinylpyridine intermediate (e.g., 3-acyl-2-vinylpyridine) followed by amination. For example, in analogous syntheses, a one-pot cyclization-amination step forms the tetrahydro-1,6-naphthyridine scaffold .

Mechanism :

-

Cyclization : Intramolecular attack of an amine nucleophile on a carbonyl group, forming a six-membered ring.

-

Amination : Substitution of a leaving group (e.g., halogen) with an amine source (e.g., ammonium formate).

Substitution Reactions

-

Ethoxyphenyl Group Introduction : The 4-ethoxyphenyl substituent may be introduced via nucleophilic aromatic substitution (if activated) or through coupling reactions (e.g., Suzuki coupling) during the synthesis.

-

Methyl Group Installation : The methyl substituent at position 6 is likely introduced during the formation of the tetrahydro ring, possibly via alkylation or as part of the starting material.

Transfer Hydrogenation

Enantioselective transfer hydrogenation is used to reduce intermediates (e.g., dihydronaphthyridines) to establish stereochemistry. For example, in related syntheses, ruthenium catalysts (e.g., chloro(η⁵-p-cymene)(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine) and ammonium formate are employed under inert conditions (N₂ atmosphere) to achieve high enantiomeric excess (>98% ee) .

Reaction Conditions and Data

Structural and Spectral Data

Propiedades

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNUQXZCEQTESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.